molecular formula C10H8N2O B1662436 2-Vinyl-4-quinazolinol CAS No. 91634-12-7

2-Vinyl-4-quinazolinol

Cat. No.: B1662436
CAS No.: 91634-12-7
M. Wt: 172.18 g/mol
InChI Key: VCHFWHQHIKFOIC-UHFFFAOYSA-N
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Description

2-Vinyl-4-quinazolinol is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Biochemical Analysis

Biochemical Properties

For instance, some quinazolinone derivatives have been found to inhibit certain enzymes, such as type II NADH dehydrogenase, which plays a critical role in the respiratory metabolism of bacteria .

Cellular Effects

Quinazolinone derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects . These effects suggest that quinazolinones can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinazolinones and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

As of my knowledge cutoff in 2021, there is limited information available on the temporal effects of 2-Vinyl-4-quinazolinol in laboratory settings. It is known that the compound is a solid at room temperature and has a predicted melting point of 155.97°C .

Dosage Effects in Animal Models

As of my knowledge cutoff in 2021, there is limited information available on the dosage effects of this compound in animal models. Quinazolinone derivatives have been used in animal models to study various diseases, and their effects can vary with different dosages .

Metabolic Pathways

As of my knowledge cutoff in 2021, there is limited information available on the metabolic pathways that this compound is involved in. Quinazolinones are known to be involved in various metabolic pathways, and they can interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-4-quinazolinol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with cinnamoyl chloride under alkaline conditions, leading to the formation of 2-styryl-4(3H)-quinazolinone, which can be further modified to obtain this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Vinyl-4-quinazolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological and pharmacological activities .

Scientific Research Applications

2-Vinyl-4-quinazolinol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex quinazoline derivatives.

    Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a vinyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives .

Properties

IUPAC Name

2-ethenyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHFWHQHIKFOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396625
Record name 2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91634-12-7
Record name 2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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